molecular formula C8H6BF3O3 B1442764 3-Formyl-5-(trifluoromethyl)phenylboronic acid CAS No. 1451393-24-0

3-Formyl-5-(trifluoromethyl)phenylboronic acid

Cat. No. B1442764
M. Wt: 217.94 g/mol
InChI Key: PUGXLUVQWNOCAW-UHFFFAOYSA-N
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Description

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .


Synthesis Analysis

The synthesis of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .


Molecular Structure Analysis

The molecular formula of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is C7H5BF4O2 . The InChI Key is WEMCWZGCSRGJGW-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various chemical reactions. For example, it is used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-5-(trifluoromethyl)phenylboronic acid include a molecular weight of 189.93 g/mol . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity (drop in pKa) .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Summary of Application : 5-Trifluoromethyl-2-formyl phenylboronic acid has been synthesized and characterized for its antimicrobial activity . It has shown moderate action against Candida albicans and higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
  • Methods of Application : The compound is synthesized and its antimicrobial activity is tested in vitro .
  • Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Synthesis of Biologically Active Molecules

  • Scientific Field : Organic Chemistry
  • Summary of Application : 3-(Trifluoromethyl)phenylboronic acid is used as a reactant in the synthesis of biologically active molecules .
  • Methods of Application : The compound is used in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
  • Results : The results of these reactions lead to the synthesis of biologically active molecules .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application : The compound is used in the reaction, which involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
  • Results : The results of these reactions lead to the synthesis of various organic compounds .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used in the catalytic protodeboronation of pinacol boronic esters .
  • Methods of Application : The compound is used in a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results : The results of these reactions lead to the synthesis of various organic compounds .

Synthesis of Thiazole Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used in the synthesis of thiazole derivatives for printable electronics .
  • Methods of Application : The compound is used in various reactions to synthesize thiazole derivatives .
  • Results : The results of these reactions lead to the synthesis of thiazole derivatives that can be used in printable electronics .

Synthesis of Terphenyl Benzimidazoles

  • Scientific Field : Organic Chemistry
  • Summary of Application : The compound is used in the synthesis of terphenyl benzimidazoles, which are used as tubulin polymerization inhibitors .
  • Methods of Application : The compound is used in various reactions to synthesize terphenyl benzimidazoles .
  • Results : The results of these reactions lead to the synthesis of terphenyl benzimidazoles that can inhibit tubulin polymerization .

Safety And Hazards

When handling 3-Formyl-5-(trifluoromethyl)phenylboronic acid, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

[3-formyl-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGXLUVQWNOCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-5-(trifluoromethyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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